![molecular formula C21H23ClN2O B560787 (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol CAS No. 106865-68-3](/img/structure/B560787.png)
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is a member of the hapalindole-type family of natural products, which are hybrid isoprenoid-indole alkaloids. These compounds are produced exclusively by certain cyanobacterial strains, particularly those in Subsection V. This compound, like other hapalindoles, features an isonitrile- or isothiocyanate-containing indole alkaloid skeleton with a cyclized isoprene unit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hapalindole V involves the biosynthesis of indole-isonitrile intermediates from cyanobacteria. The process includes the formation of both cis and trans geometrical isomers, which are pivotal early biosynthetic intermediates . Enzymatic assays using specific enzymes such as WelI1 and WelI3 have demonstrated the ability to catalyze the formation of these isomers .
Industrial Production Methods: Advances in synthetic biology and biocatalysis may offer scalable methods for industrial production in the future .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol undergoes various chemical reactions, including oxidative coupling, which is a common method for functionalizing the indole moiety. This reaction typically occurs at the 3-position of the indole due to its intrinsic nucleophilicity .
Common Reagents and Conditions: Oxidative coupling reactions often involve the use of base/oxidants or oxidants alone. Enolates and phenols are common nucleophiles used in these reactions .
Major Products: The major products formed from these reactions include various indole alkaloids with modified functional groups, which can be further diversified through additional enzymatic steps .
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol and its analogs have been explored for their broad-spectrum cytotoxicities against multidrug-resistant bacteria, fungi, and human tumor cells . These compounds have shown potential as natural antibiotics and anticancer agents. Additionally, they are studied for their unique biosynthetic pathways, which offer insights into natural product diversification and enzyme catalysis .
Wirkmechanismus
The mechanism of action of hapalindole V involves its interaction with cellular targets through its isonitrile group. This group is known to form covalent bonds with nucleophilic sites in proteins, disrupting their function. The compound’s broad-spectrum cytotoxicity is attributed to its ability to inhibit multiple cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: (2S,3R,4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-2-ol is part of a larger family of indole alkaloids, including fischerindoles, ambiguines, and welwitindolinones . These compounds share a common biosynthetic pathway but differ in their structural modifications and biological activities.
Uniqueness: What sets hapalindole V apart is its specific isonitrile-containing indole alkaloid skeleton, which is less common among natural products. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
106865-68-3 |
|---|---|
Molekularformel |
C21H23ClN2O |
Molekulargewicht |
354.878 |
InChI |
InChI=1S/C21H23ClN2O/c1-6-20(4)16(22)10-15-19(2,3)12-8-7-9-14-17(12)13(11-24-14)21(15,25)18(20)23-5/h6-9,11,15-16,18,24-25H,1,10H2,2-4H3/t15-,16-,18+,20+,21+/m0/s1 |
InChI-Schlüssel |
CMGQSGIXZPECQF-UAOIFFKFSA-N |
SMILES |
CC1(C2CC(C(C(C2(C3=CNC4=CC=CC1=C43)O)[N+]#[C-])(C)C=C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


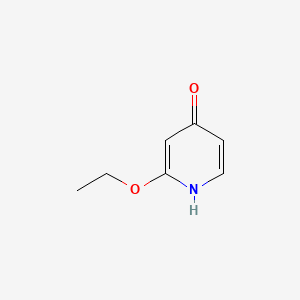

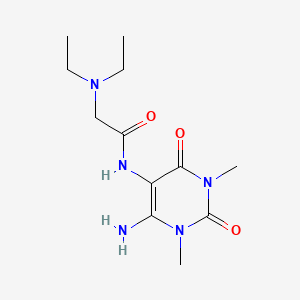

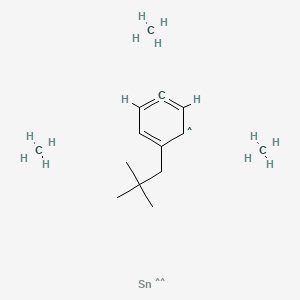
![4H-[1,3]Dioxolo[4',5':3,4]benzo[1,2-d]imidazole](/img/structure/B560714.png)
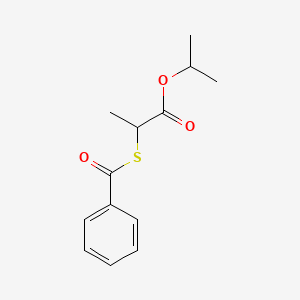
![2-[(3,5-Dibromopyridin-2-yl)azo]-5-[ethyl(2-hydroxy-3-sulfopropyl)amino]benzoic acid](/img/structure/B560718.png)
![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)
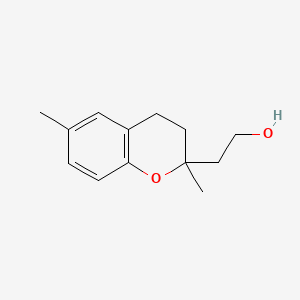

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)

